molecular formula C24H21Cl2N3O2 B4240008 2,4-dichloro-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide

2,4-dichloro-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide

Cat. No.: B4240008
M. Wt: 454.3 g/mol
InChI Key: GMGHEUJOWXQXCW-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide is a complex organic compound characterized by its dichlorobenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the dichlorobenzamide core. This core is then functionalized with a phenylpiperazine moiety through a series of coupling reactions. Common reagents used in these reactions include palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dechlorinated or hydrogenated products.

Scientific Research Applications

2,4-dichloro-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(2,4-dichlorophenyl)benzamide
  • 2,4-dichloro-N-(4-phenylphenyl)benzamide
  • 2,4-dichloro-N-(2,6-dimethoxypyrimidin-4-ylsulfamoyl)phenylbenzamide

Uniqueness

Compared to similar compounds, 2,4-dichloro-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide is unique due to its specific structural features, such as the presence of the phenylpiperazine moiety. This structural uniqueness may contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

2,4-dichloro-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21Cl2N3O2/c25-17-10-11-19(21(26)16-17)23(30)27-22-9-5-4-8-20(22)24(31)29-14-12-28(13-15-29)18-6-2-1-3-7-18/h1-11,16H,12-15H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGHEUJOWXQXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.